2-(4-Hydroxy-3-methoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one
Description
2-(4-Hydroxy-3-methoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one is a synthetic organic compound with a complex structure. It features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The compound also includes a hydroxy-methoxyphenyl group and a propyl chain, contributing to its unique chemical properties.
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-10-20-17(12-8-9-15(21)16(11-12)23-2)19-14-7-5-4-6-13(14)18(20)22/h4-9,11,17,19,21H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKVFSDMOXQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the quinazolinone core. The propyl group is introduced through alkylation reactions, often using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-methoxy-3-propylbenzaldehyde, while reduction of the quinazolinone core can produce 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,2,3,4-tetrahydroquinazoline.
Scientific Research Applications
2-(4-Hydroxy-3-methoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the quinazolinone core can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylpropionic acid: Shares the hydroxy-methoxyphenyl group but lacks the quinazolinone core.
4-Hydroxy-3-methoxycinnamic acid: Similar aromatic structure but different functional groups and no quinazolinone core.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl): Another related compound with a similar aromatic structure.
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core with a hydroxy-methoxyphenyl group and a propyl chain. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
